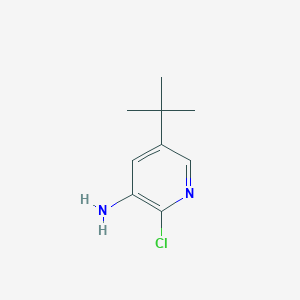

5-Tert-butyl-2-chloropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-chloropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(11)8(10)12-5-6/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZSYDSEGNHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-38-4 | |

| Record name | 5-tert-butyl-2-chloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 5 Tert Butyl 2 Chloropyridin 3 Amine

Reactivity of the Amino Group in 5-Tert-butyl-2-chloropyridin-3-amine

The exocyclic amino group at the C-3 position is a primary site of reactivity, functioning as a potent nucleophile and a directing group for further functionalization. Its behavior is modulated by the electronic effects of the other substituents on the pyridine (B92270) ring.

The nucleophilicity of the amino group in this compound is a product of competing electronic and steric influences. Generally, the nucleophilicity of amines increases with basicity. masterorganicchemistry.com The tert-butyl group at the C-5 position is an electron-donating group, which increases the electron density on the pyridine ring and, consequently, on the nitrogen atom of the amino group, thereby enhancing its nucleophilicity. masterorganicchemistry.com

Conversely, the chloro substituent at the C-2 position is an electron-withdrawing group, which tends to decrease the electron density on the ring and the amino nitrogen, thus reducing nucleophilicity. Furthermore, the steric bulk of the tert-butyl group can hinder the approach of electrophiles to the amino nitrogen, which can lead to a reduction in its effective nucleophilicity compared to less sterically encumbered primary amines. masterorganicchemistry.com For instance, studies on simple alkylamines show that a tert-butyl group can reduce nucleophilicity by a factor of about 1000 compared to a linear alkyl amine. masterorganicchemistry.com

Computational methods like Molecular Electron Density Theory (MEDT) and analyses of conceptual DFT reactivity indices can provide quantitative insights into the molecule's reactivity. mdpi.com For related compounds, such indices have been used to characterize them as moderate electrophiles but good nucleophiles, a characteristic likely shared by this compound due to the high electron density on the amino group. mdpi.com

The nucleophilic amino group readily participates in condensation reactions with electrophilic partners such as aldehydes, ketones, and carboxylic acid derivatives. These reactions are fundamental in building more complex molecular architectures.

Furthermore, the aminopyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. For instance, N-aryl-2-aminopyridines, which are structurally related, undergo transition metal-catalyzed annulation reactions with alkynes to form N-(2-pyridyl)indole frameworks. nih.gov In these processes, the amino group, after initial coupling, can act as an internal nucleophile in a subsequent cyclization step. It is plausible that this compound could undergo similar transformations, where the amino group facilitates intramolecular cyclization following an initial intermolecular reaction. The pyridyl nitrogen can also act as an intramolecular nucleophile and directing group in such cyclization processes. nih.gov

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical approach to molecular elaboration. sigmaaldrich.com For aminopyridines, the amino group can direct the functionalization of adjacent C-H bonds. In this compound, the C-4 position is adjacent to the amino group.

Strategies for α-C–H functionalization of amines often involve the generation of an imine or an α-amino radical intermediate. nih.govnih.gov For instance, a protecting-group-free approach for cyclic secondary amines involves intermolecular hydride transfer to create an imine intermediate, which is then captured by a nucleophile. nih.gov While this specific method applies to secondary amines, analogous principles can be applied. For the target molecule, a catalyst could facilitate the activation of the C4-H bond, which is ortho to the directing amino group, allowing for the introduction of new substituents. This approach represents a powerful strategy for late-stage functionalization, enabling the synthesis of diverse derivatives. nih.gov

Reactivity of the Chloro Substituent in this compound

The chlorine atom at the C-2 position is a key functional handle, primarily serving as a leaving group in nucleophilic aromatic substitution and as a reactive site for transition metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the substituents and the inherent reactivity of the pyridine ring. The pyridine nitrogen itself is deactivating towards electrophilic attack. However, the substituents modulate this reactivity.

Amino Group (-NH2) at C-3: A powerful activating group and is ortho, para-directing. The ortho positions are C-2 and C-4, and the para position is C-6.

Chloro Group (-Cl) at C-2: A deactivating group but is also ortho, para-directing.

Tert-butyl Group at C-5: A moderately activating group and is ortho, para-directing.

The chloro substituent at the C-2 position is ideally situated for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. mdpi.com The presence of the amino group and the pyridyl nitrogen can influence the catalytic cycle, as these groups can coordinate with the metal center. rsc.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 2-chloropyridine (B119429) with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. mdpi.com This is a practical approach for synthesizing biaryl compounds. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloro-substituent with an amine. This would allow for the synthesis of diaminopyridine derivatives.

Other Couplings: Other important cross-coupling reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, are also feasible at the C-2 position, providing access to a vast array of functionalized pyridine derivatives.

The efficiency of these reactions can be high, with tolerance for a wide variety of functional groups on the coupling partner. nih.govacs.org

Influence of the tert-Butyl Group on Regio- and Stereoselectivity

The tert-butyl group, positioned at the 5-position of the pyridine ring, exerts a profound influence on the regioselectivity and stereoselectivity of chemical reactions involving this compound. This influence is twofold, stemming from both steric and electronic effects.

The most direct impact of the tert-butyl group is its significant steric bulk. This steric hindrance can impede the approach of reagents to the adjacent positions on the pyridine ring, namely the 4- and 6-positions. In reactions such as electrophilic aromatic substitution, where an incoming electrophile would typically be directed by the activating amino group to the ortho (2- and 4-) and para (6-) positions, the tert-butyl group at the 5-position can disfavor attack at the 4- and 6-positions.

For instance, in a hypothetical electrophilic substitution reaction, the directing influence of the powerful ortho-, para-directing amino group at C3 would activate the C2, C4, and C6 positions. However, the bulky tert-butyl group at C5 creates significant steric shielding around the C4 and C6 positions. This steric hindrance would likely lead to a preferential attack at the less hindered C2 position, despite the presence of the deactivating chloro substituent at this position. The relative rates of reaction at these positions would be highly dependent on the size of the incoming electrophile.

| Position of Attack | Directing Effect of -NH2 | Steric Hindrance from t-Bu | Electronic Effect of -Cl | Probable Outcome |

| C2 | Activating (ortho) | Low | Deactivating | Possible, but electronically disfavored |

| C4 | Activating (ortho) | High | - | Highly disfavored |

| C6 | Activating (para) | Moderate | - | Disfavored |

This directing effect is crucial in synthetic strategies aiming for regioselective functionalization of the pyridine ring. The tert-butyl group can be strategically employed as a "blocking group" to steer reactions towards a specific site that might otherwise be less favored.

Beyond its steric bulk, the tert-butyl group also exerts electronic effects on the pyridine ring. Alkyl groups are generally considered to be weakly electron-donating through two primary mechanisms: inductive effect and hyperconjugation.

The inductive effect involves the donation of electron density through the sigma bonds. The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon atom of the pyridine ring, leading to a net push of electron density into the ring. This effect, while modest, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophilic attack.

Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the tert-butyl group into the pi-system of the pyridine ring. This donation of electron density further activates the ring towards electrophiles. The increased electron density is most pronounced at the ortho and para positions relative to the tert-butyl group (the 4- and 6-positions).

The combined electronic effects of the tert-butyl group, the amino group, and the chloro group create a complex reactivity profile. The strongly activating, ortho-, para-directing amino group at C3 and the weakly activating tert-butyl group at C5 work in concert to increase the electron density of the ring. Conversely, the chloro group at C2 is deactivating due to its inductive electron-withdrawing effect.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

| -NH2 | 3 | Strongly Activating (Resonance) | Directs ortho/para (to C2, C4, C6) | Deactivates |

| -tert-Butyl | 5 | Weakly Activating (Inductive/Hyperconjugation) | Activates ring | Deactivates |

| -Cl | 2 | Deactivating (Inductive) | Deactivates ring | Activates ring for SNAr |

Investigating Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

To move beyond theoretical predictions and gain a definitive understanding of the reaction mechanisms of this compound, experimental studies employing kinetics and isotopic labeling are indispensable. While specific studies on this exact molecule are not widely reported, the principles of these techniques can be applied to elucidate its reactivity.

Kinetic studies would involve measuring the rate of a reaction under various conditions (e.g., changing reagent concentrations, temperature, or solvent). For a nucleophilic aromatic substitution at the C2 position, a kinetic study could help determine the rate law of the reaction. For example, if the reaction rate is found to be dependent on the concentrations of both this compound and the nucleophile, it would support a bimolecular mechanism, which is characteristic of SNAr reactions.

By studying a series of related compounds with different substituents at the 5-position, a Hammett plot could be constructed to quantify the electronic effects of the substituents on the reaction rate. This would provide experimental validation for the predicted electron-donating nature of the tert-butyl group in this specific reaction context.

Isotopic labeling studies provide powerful insights into reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. For instance, to confirm the mechanism of a nucleophilic substitution, one could synthesize this compound with a heavy isotope of chlorine (e.g., ³⁷Cl). By analyzing the products and any recovered starting material, one could investigate the possibility of reversible steps or competing reaction pathways.

Another application of isotopic labeling would be in studying electrophilic substitution reactions. By using a deuterated electrophile, one could probe for the occurrence of a kinetic isotope effect. A significant kinetic isotope effect would suggest that the breaking of the C-D bond is part of the rate-determining step, providing valuable information about the transition state of the reaction.

Role As a Synthetic Intermediate and Precursor for Advanced Chemical Entities

Precursor for Complex Pyridine-Fused Heterocyclic Systems

The inherent reactivity of the amino and chloro substituents on the pyridine (B92270) ring of 5-tert-butyl-2-chloropyridin-3-amine allows for its elaboration into various fused heterocyclic scaffolds. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is a privileged structure found in numerous commercially available drugs. The synthesis of 6-tert-butyl-substituted imidazo[1,2-a]pyridines can be readily achieved using this compound as a precursor. A common and efficient method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgmdpi.com In this approach, the corresponding 5-tert-butylpyridin-2-amine (B2581789) (obtained via dehalogenation of the starting material) reacts with an aldehyde and an isocyanide, often under acidic catalysis, to afford the desired 3-aminoimidazo[1,2-a]pyridine scaffold. The tert-butyl group at the 6-position of the resulting fused system can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Another powerful strategy involves the condensation of 2-aminopyridines with α-haloketones. This classic approach can be adapted for the synthesis of various substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, modern, greener synthetic methodologies, such as ultrasound-assisted C-H functionalization of ketones in water, provide an eco-friendly alternative for constructing these bicyclic systems. organic-chemistry.org

| Starting Aminopyridine | Reaction Type | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Groebke–Blackburn–Bienaymé Reaction | Aldehyde, tert-Butyl isocyanide | N-tert-butyl-imidazo[1,2-a]pyridin-3-amine | mdpi.com |

| 2-Amino-5-chloropyridine | Groebke–Blackburn–Bienaymé Reaction | 4-Formylbenzoic acid, tert-Butyl isocyanide | 6-Chloro-imidazo[1,2-a]pyridine derivative | beilstein-journals.org |

| 2-Aminopyridines | Condensation | α-Haloketones | Substituted Imidazo[1,2-a]pyridines | nih.gov |

| 2-Aminopyridines | Ultrasound-mediated C-H Functionalization | Aryl methyl ketones, KI/TBHP | Imidazo[1,2-a]pyridines | organic-chemistry.org |

Naphthyridine Derivatives

Naphthyridines, which are bicyclic heterocycles containing two nitrogen atoms, are another important class of compounds accessible from aminopyridine precursors. The synthesis of tert-butyl-substituted naphthyridines can be envisioned through several established synthetic routes starting from this compound.

One prominent method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. By converting the starting material into a suitable 3-aminopyridine-2-carbaldehyde derivative, subsequent condensation can lead to the formation of the naphthyridine core. Variations of this reaction are widely used for the synthesis of substituted 1,5-naphthyridines and other isomers. nih.govresearchgate.net

Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a versatile approach. The reaction of 2-chloropyridin-3-amine with an appropriately substituted boronic acid can lead to a coupled intermediate that spontaneously cyclizes to form a fused naphthyridine system. This strategy allows for the construction of diverse benzo-fused naphthyridines. It is plausible that this compound could be utilized in similar palladium-mediated reactions to generate tert-butyl substituted naphthyridinones. nih.gov

Quinazolinone Synthesis

While quinazolinones are typically synthesized from aniline-based precursors like anthranilic acid, pyridyl-substituted quinazolinones can be prepared from aminopyridines. These compounds merge the structural features of both heterocycles, often leading to unique biological activities.

A feasible synthetic route involves the conversion of this compound into an N-pyridyl urea, which can then undergo cyclocondensation with anthranilic esters to yield 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. nih.gov This method provides access to quinazolinones where the pyridine moiety is attached to the N-3 position of the quinazolinone core.

Furthermore, multicomponent reactions offer a one-pot approach to complex fused systems. For instance, a reaction involving a 2-aminopyridine, an isatin, and an isocyanide can lead to the formation of quinazolin-2-one-fused imidazo[1,2-a]pyridines. nih.gov This demonstrates how the aminopyridine scaffold can be integrated into a larger, quinazolinone-containing polycyclic system.

Building Block for Ligand Design and Catalysis

The amino and chloro functionalities of this compound make it an excellent starting point for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen and the exocyclic amino group can both serve as coordination sites, allowing for the creation of bidentate or polydentate ligands.

Chiral Ligand Synthesis

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. Aminopyridines are valuable scaffolds for the development of chiral ligands. rsc.orgnih.gov The amino group of this compound can be readily derivatized to introduce chiral auxiliaries.

For example, condensation of the amine with a chiral aldehyde or ketone can produce chiral iminopyridine ligands. These ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions. researchgate.net Alternatively, the amine can be acylated with a chiral carboxylic acid, such as an L-proline derivative, to create chiral amide ligands. Such ligands have been used to synthesize chiral Fe(IV)-oxo complexes capable of asymmetric sulfoxidation and C-H hydroxylation. researchgate.net The tert-butyl group can provide beneficial steric hindrance around the metal center, potentially enhancing enantioselectivity in catalytic reactions. nih.gov

| Aminopyridine Precursor | Chiral Moiety Introduced | Ligand Type | Application in Asymmetric Catalysis | Reference |

|---|---|---|---|---|

| Picolylamine | Camphor | C(1)-symmetric aminopyridine | Cu(II)-catalyzed Henry reaction | nih.gov |

| Aminopyridine | L-Proline | Amide | Fe(IV)-oxo complex for asymmetric oxidation | researchgate.net |

| 2-(Pyridin-2-yl)quinolines | (via asymmetric hydrogenation) | Pyridine-aminophosphine | Ir-catalyzed asymmetric hydrogenation | rsc.org |

Metal-Based Complexes Derived from Aminopyridines

Aminopyridines are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. scirp.orgcyberleninka.ruekb.eg The resulting metal complexes have applications in catalysis, materials science, and medicine. This compound can act as a monodentate ligand through its pyridine nitrogen or, after modification, as a bidentate or polydentate ligand.

The amino group can be converted into an imine via condensation with an aldehyde, creating a Schiff base ligand. These Schiff bases, incorporating the aminopyridine core, can chelate metal ions through both the pyridine nitrogen and the imine nitrogen. cyberleninka.ru A variety of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with aminopyridine-derived Schiff base ligands have been synthesized and characterized. scirp.org

The coordination of aminopyridines to metal centers like copper and cadmium has been extensively studied. nih.govelsevierpure.com The geometry of the resulting complex (e.g., square planar, square pyramidal, or octahedral) is influenced by the metal ion, the stoichiometry, and the presence of other co-ligands like isothiocyanate. nih.gov The steric bulk of the tert-butyl group in ligands derived from this compound would be expected to play a significant role in determining the coordination geometry and the reactivity of the resulting metal complexes.

Application in Materials Chemistry Research

While direct applications of this compound in materials are not extensively documented, its role as a synthetic intermediate is paramount. The strategic placement of its functional groups allows for a variety of chemical modifications, leading to the creation of more complex molecules with tailored properties for materials science. Research in this area leverages the compound's structure to engineer materials for organic light-emitting diodes (OLEDs), functional dyes, and organometallic complexes with unique photophysical characteristics.

The tert-butyl substituent plays a significant role in influencing the electronic and steric properties of molecules derived from this precursor. Electronically, it acts as an electron-donating group, which can increase the electron density on the pyridine ring, thereby modulating the optoelectronic properties of the final material. Sterically, the bulky nature of the tert-butyl group can prevent intermolecular aggregation, such as π-π stacking, in the solid state. This is a critical factor in maintaining high photoluminescence quantum yields in thin films, a key requirement for efficient OLEDs. rsc.orgresearchgate.net

Research has shown that incorporating tert-butyl groups into organic molecules can lead to improved performance in electronic devices. For instance, tert-butyl substituted fluorescent dyes have demonstrated enhanced electroluminescence and operational stability in OLEDs due to reduced concentration quenching effects. researchgate.net The principles observed in these studies underscore the potential of designing high-performance materials starting from this compound.

Detailed Research Findings:

The true value of this compound in materials chemistry is realized through its derivatives. The chlorine and amine functionalities serve as handles for further chemical reactions, such as cross-coupling and condensation reactions, to build larger conjugated systems or to coordinate with metal ions.

For example, the amine group can be diazotized and coupled with other aromatic compounds to form azo dyes. The electronic properties of these dyes can be fine-tuned by the substituents on the coupling partner, and the presence of the tert-butyl group can enhance their solubility in organic solvents, facilitating their use in various applications. mdpi.com

Furthermore, the pyridine nitrogen and the exocyclic amine group can act as chelating ligands for a variety of metal ions. The resulting organometallic complexes can exhibit interesting photophysical and electrochemical properties, with potential applications in sensing, catalysis, and as phosphorescent emitters in OLEDs. The steric hindrance provided by the tert-butyl group can influence the coordination geometry around the metal center, which in turn affects the electronic structure and properties of the complex.

Interactive Data Table: Potential Material Derivatives and Their Properties

The following table outlines hypothetical, yet scientifically plausible, material derivatives that could be synthesized from this compound and their expected properties based on established principles in materials chemistry.

| Derivative Class | Synthetic Strategy | Key Functional Groups | Potential Application | Expected Improvement due to this compound Moiety |

| Conjugated Polymers | Cross-coupling reactions (e.g., Suzuki, Stille) at the 2-chloro position | Extended π-conjugated system | Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs) | Enhanced solubility for solution processing, improved film morphology, and potentially higher charge carrier mobility. |

| Functional Dyes | Diazotization of the amine group followed by azo coupling | Azo linkage (-N=N-) | Textile dyeing, organic pigments, non-linear optics | Increased solubility in organic media, improved lightfastness, and thermal stability. mdpi.com |

| Organometallic Complexes | Coordination of the pyridine nitrogen and/or amine group to a metal center (e.g., Iridium, Platinum) | Metal-ligand bonds | Phosphorescent emitters in OLEDs, chemical sensors | Higher photoluminescence quantum yield in the solid state due to suppression of aggregation-caused quenching, tunable emission colors. rsc.orgresearchgate.net |

| Thermally Activated Delayed Fluorescence (TADF) Emitters | Incorporation into a donor-acceptor molecular architecture | Twisted intramolecular charge transfer (TICT) state | High-efficiency, metal-free OLEDs | Enhanced solubility for device fabrication, improved thermal stability, and potential for high external quantum efficiencies. rsc.org |

This structured approach to molecular design, starting from versatile building blocks like this compound, is a cornerstone of modern materials chemistry research, enabling the development of next-generation organic electronic and photonic devices.

Computational and Theoretical Investigations of 5 Tert Butyl 2 Chloropyridin 3 Amine

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry for studying the electronic properties of molecules. DFT is used to determine the ground-state electronic structure, while TD-DFT is employed to investigate excited states and electronic transitions.

A typical study on 5-Tert-butyl-2-chloropyridin-3-amine would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a wealth of electronic properties can be calculated.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atom, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and not from actual calculations.)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.deresearchgate.netrsc.org It transforms the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are crucial for understanding molecular stability.

For this compound, NBO analysis would reveal the nature of the C-N, C-C, C-Cl, and N-H bonds, including their hybridization and polarization. Natural Population Analysis (NPA), a part of the NBO method, would be used to calculate the partial atomic charges on each atom, offering insights into the molecule's polarity and electrostatic interactions.

Table 2: Hypothetical Natural Population Analysis Charges for this compound (Note: This data is illustrative and not from actual calculations.)

| Atom | Charge (e) |

| N (amine) | -0.65 |

| Cl | -0.25 |

| C (attached to Cl) | +0.15 |

| C (attached to t-butyl) | -0.10 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group and the pyridine nitrogen, making them likely sites for hydrogen bonding and protonation. The areas around the hydrogen atoms of the amino group and the tert-butyl group would exhibit positive potential.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanism of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis would be crucial for understanding, for example, the mechanism of its synthesis or its reactivity in various chemical transformations.

Conformational Landscape and Energetics

The presence of the tert-butyl group and the amino group introduces conformational flexibility to this compound. A thorough computational study would involve a conformational search to identify the different stable conformers and their relative energies. This is important because the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. The analysis would reveal the most stable conformation and the energy barriers for rotation around the single bonds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties of a molecule, which can be used to aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretches of the amino group or the C-Cl stretch. nih.govresearchgate.net

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum by determining the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations in this compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative and not from actual calculations.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (NH₂) | 5.2 ppm |

| ¹³C NMR | δ (C-Cl) | 150 ppm |

| IR | ν (N-H stretch) | 3400, 3300 cm⁻¹ |

| UV-Vis | λmax | 280 nm |

Analysis of Non-Covalent Interactions and Intermolecular Networks

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the non-covalent interactions and intermolecular networks of this compound were found.

The investigation for relevant research included targeted searches for crystal structure analyses, X-ray crystallography data, and computational chemistry studies employing methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis specifically for this compound. Despite these efforts, publicly available data containing detailed research findings or data tables on the non-covalent interactions of this compound could not be located.

Therefore, it is not possible to provide an analysis of the non-covalent interactions and intermolecular networks for this specific molecule as per the requested outline.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial proximity of atoms within the 5-Tert-butyl-2-chloropyridin-3-amine molecule can be thoroughly mapped.

1H NMR and 13C NMR Chemical Shift Analysis

The 1H NMR spectrum of this compound provides crucial information about the number, type, and connectivity of protons in the molecule. The tert-butyl group is expected to exhibit a sharp singlet in the upfield region, typically around 1.3-1.5 ppm, integrating to nine protons. The aromatic protons on the pyridine (B92270) ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro, amino, and tert-butyl substituents. The protons of the amino group (NH2) are anticipated to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbons of the tert-butyl group will appear in the aliphatic region of the spectrum. Specifically, the quaternary carbon of the tert-butyl group is expected to resonate at a different chemical shift than the three equivalent methyl carbons. The carbon atoms of the pyridine ring will be observed in the aromatic region, with their chemical shifts significantly influenced by the attached substituents. The carbon atom bonded to the chlorine atom is expected to be shifted to a lower field, while the carbon attached to the amino group will also show a characteristic chemical shift.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |

| Pyridine-H | 7.0 - 8.0 | Doublets | 1H each |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~30 |

| C(CH₃)₃ | ~35 |

| Pyridine-C | 110 - 150 |

| Pyridine-C-Cl | ~150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the aromatic protons on the pyridine ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the signals of the protonated carbons in the pyridine ring and the tert-butyl group. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the one in the tert-butyl group and the substituted carbons in the pyridine ring, by observing their correlations with nearby protons. youtube.comsdsu.edu For instance, correlations between the tert-butyl protons and the pyridine ring carbons would confirm the position of this bulky substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be useful in confirming the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the tert-butyl protons and a neighboring proton on the pyridine ring. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The primary amine (NH₂) group will typically exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. Furthermore, a C-Cl stretching vibration should be present in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2970 |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, or the loss of isobutylene. nih.govdoaj.org Therefore, a significant peak corresponding to [M-15]⁺ would be expected. Alpha-cleavage adjacent to the amine group is another common fragmentation pathway for amines.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 198.5 | Molecular Ion |

| [M+2]⁺ | 200.5 | Isotope Peak for ³⁷Cl |

| [M-CH₃]⁺ | 183.5 | Loss of a methyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. wikipedia.org The pyridine ring, being an aromatic system, will give rise to intense π → π* transitions. The presence of the amino group, which has non-bonding electrons (n), will lead to n → π* transitions, which are typically of lower intensity. researchgate.netacs.org The solvent can influence the position of these absorption maxima. researchgate.net For comparison, the UV-Vis spectrum of the related compound 2-Amino-5-chloropyridine shows an absorption maximum around 348 nm. researchgate.net

Table 5: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyridine ring | 200 - 300 |

X-ray Crystallography for Solid-State Structure Determination

Table 6: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

Conclusion and Future Research Directions

Summary of Key Research Findings

A thorough review of scientific databases indicates that specific research findings exclusively focused on 5-Tert-butyl-2-chloropyridin-3-amine are not currently published. The scientific community has yet to report on its synthesis, characterization, or reactivity in peer-reviewed journals. However, the body of research on substituted 2-chloropyridines and 3-aminopyridines is substantial, providing a strong foundation for predicting the chemical behavior and potential applications of this specific derivative. Research on analogous compounds suggests that the interplay between the electron-withdrawing chloro group, the electron-donating amino group, and the sterically bulky tert-butyl group would govern its reactivity and properties.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored, presenting numerous opportunities for synthetic innovation. The molecule contains several reactive sites, primarily the chloro, amino, and pyridine (B92270) ring nitrogen atoms, which can be targeted for various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. youtube.comacs.org This allows for the displacement of the chloride with a variety of nucleophiles. However, the presence of the adjacent amino group and the tert-butyl group at the 5-position would likely modulate this reactivity. The amino group could participate in intramolecular interactions or alter the electronic properties of the ring, while the bulky tert-butyl group could exert steric hindrance. Unexplored reactions include displacement with alkoxides, thiolates, and various amines, which could lead to a diverse library of substituted pyridines. thieme-connect.comlookchem.com

Cross-Coupling Reactions: The chloro group also serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters could be employed to introduce aryl or vinyl substituents at the 2-position. thieme-connect.comacs.orgresearchgate.net The efficiency of this reaction on the this compound substrate is yet to be determined and would be a valuable area of investigation.

Buchwald-Hartwig Amination: This reaction would allow for the coupling of various primary and secondary amines at the 2-position, providing an alternative to classical SNAr amination, potentially under milder conditions and with a broader substrate scope. wikipedia.orgorganic-chemistry.orgacsgcipr.org

Sonogashira, Heck, and Stille Couplings: The potential for other cross-coupling reactions to introduce alkynyl, alkenyl, and organotin moieties, respectively, remains an open field of study for this compound.

Reactions at the Amino Group: The 3-amino group is a key functional handle for further derivatization. Standard transformations such as acylation, sulfonylation, and diazotization followed by substitution (Sandmeyer reaction) could yield a wide array of novel compounds. The steric environment created by the adjacent chloro and the remote tert-butyl groups might influence the accessibility and reactivity of this amino group.

Potential for Novel Chemical Entities and Methodologies

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science. The 2-amino-3-halopyridine motif is a known pharmacophore, and the introduction of a bulky, lipophilic tert-butyl group could significantly influence the compound's biological activity and pharmacokinetic properties. researchgate.net

Furthermore, the study of this molecule could lead to the development of new synthetic methodologies. For instance, investigating regioselective functionalization at the C-4 or C-6 positions of the pyridine ring, which are sterically and electronically distinct, could provide valuable insights into pyridine chemistry. mdpi.com The development of one-pot, multi-step reaction sequences starting from this compound could also streamline the synthesis of complex heterocyclic systems. nih.gov

Integration of Computational and Experimental Approaches

A combined computational and experimental approach would be highly effective in exploring the chemistry of this compound.

Computational Studies: Density Functional Theory (DFT) calculations could be used to predict the molecule's geometric and electronic properties. researchgate.netresearchgate.netnih.gov Key parameters that could be investigated are summarized in the table below.

| Computational Parameter | Predicted Information |

| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Insights into reactivity, electron-donating/accepting ability, and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and intramolecular interactions. |

| Reaction Pathway Modeling | Calculation of activation energies for potential reactions (e.g., SNAr) to predict feasibility and selectivity. |

This table presents hypothetical data that could be generated through computational studies.

Experimental Validation: The predictions from computational studies can guide experimental work. For example, MEP analysis could suggest which nucleophiles are most likely to react and at which site. Calculated reaction barriers could help in optimizing reaction conditions (temperature, catalyst, etc.). Experimental results from synthesis and reactivity studies would, in turn, provide feedback to refine the computational models, creating a synergistic loop of discovery. mdpi.com This integrated approach would accelerate the exploration of this promising but understudied molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.